

Application Notes and Protocols: Isobutyl Angelate in Flavor and Fragrance Formulation

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Compound of Interest

Compound Name: *Isobutyl angelate*

Cat. No.: B145879

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Introduction

Isobutyl angelate (CAS 7779-81-9) is a volatile ester that imparts a characteristic fruity, sweet, and slightly herbaceous aroma and flavor.^{[1][2]} It is a key component of Roman chamomile oil and finds application in a variety of flavor and fragrance formulations.^[3] This document provides detailed application notes and experimental protocols for the effective use of **isobutyl angelate** in research and product development.

Chemical Structure and Properties:

- IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate^[4]
- Molecular Formula: C₉H₁₆O₂^[4]
- Molecular Weight: 156.22 g/mol ^[4]
- Appearance: Colorless liquid^[4]
- Odor: Fruity, sweet, herbaceous, chamomile-like^{[3][5]}
- Flavor: Fruity, sweet, with green and spicy notes^{[1][2][6]}
- Boiling Point: 176-177 °C^[4]

- Flash Point: 60 °C (140 °F)[3]
- Solubility: Very slightly soluble in water; soluble in organic solvents.[4]

Regulatory and Safety Profile

Isobutyl angelate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[6][7]

- FEMA Number: 2180[4]
- JECFA Number: 1213[4][7]
- Regulatory Standing: Permitted for direct addition to food for human consumption (21 CFR 172.515).[4]

The International Fragrance Association (IFRA) has established standards for the use of **isobutyl angelate** in fragrance formulations to ensure consumer safety.[8] Adherence to these guidelines is crucial for product compliance.

Applications in Flavor Formulations

Isobutyl angelate is utilized to impart fruity and floral notes in a variety of food and beverage products. Its flavor profile is often described as sweet, fruity, and reminiscent of apple, with green and spicy undertones.

Recommended Usage Levels

The following table summarizes the average maximum use levels for **isobutyl angelate** in various food categories as reported by FEMA. These levels serve as a starting point for formulation development.

Food Category	Average Maximum Use Level (ppm)
Beverages	1.5
Ice Cream, Ices, etc.	1.5
Candy	5.0
Baked Goods	17.0
Gelatins, Puddings	7.0
Chewing Gum	30.0
Icings	24.0

(Source: Flavor and Extract Manufacturers Association)[\[6\]](#)

Experimental Protocol: Sensory Evaluation of Isobutyl Angelate in a Model Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing **isobutyl angelate**.

Objective: To determine the sensory threshold of **isobutyl angelate** in a clear, lightly sweetened beverage.

Materials:

- **Isobutyl angelate** solution (0.1% in ethanol)
- Base beverage (e.g., sugar water at 5% sucrose, or a clear carbonated beverage)
- Graduated pipettes and volumetric flasks
- Sensory evaluation booths with controlled lighting and ventilation
- Identical, odorless tasting cups, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)

- Panel of 20-30 trained or consumer panelists

Procedure:

- Sample Preparation:

- Prepare a series of dilutions of **isobutyl angelate** in the base beverage. Start with a concentration of 1 ppm and create a geometric series (e.g., 0.5 ppm, 0.25 ppm, etc.).
 - For each triangle test, prepare two identical "A" samples (control) and one "B" sample (containing **isobutyl angelate** at a specific concentration).

- Test Administration:

- Present each panelist with a tray containing three coded samples (two A's and one B, or one A and two B's, randomized).
 - Instruct panelists to taste each sample from left to right.
 - Ask panelists to identify the "odd" or "different" sample.

- Data Analysis:

- Record the number of correct identifications for each concentration level.
 - Use a statistical table for triangle tests to determine if the number of correct responses is significant at a given confidence level (typically $p < 0.05$).
 - The lowest concentration at which a statistically significant difference is detected is considered the sensory threshold.

Logical Workflow for Sensory Evaluation:



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Caption: Workflow for sensory evaluation of **isobutyl angelate**.

Applications in Fragrance Formulations

In perfumery, **isobutyl angelate** contributes a fresh, fruity, and herbaceous character. It is often used to add a natural-smelling chamomile note and can be incorporated into various fragrance types, including floral, fruity, and herbal compositions.[3]

Recommended Usage Levels

- Fragrance Concentrate: Up to 1.0%[3]

The final concentration in the consumer product will depend on the product category and the desired fragrance intensity. It is essential to consult the latest IFRA standards for specific category limits.

Experimental Protocol: Stability Testing of a Fragrance Oil Containing Isobutyl Angelate in a Lotion Base

This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance oil containing **isobutyl angelate** in a cosmetic emulsion.

Objective: To assess the stability of a lotion containing a fragrance with **isobutyl angelate** under accelerated aging conditions.

Materials:

- Fragrance oil containing a known concentration of **isobutyl angelate**

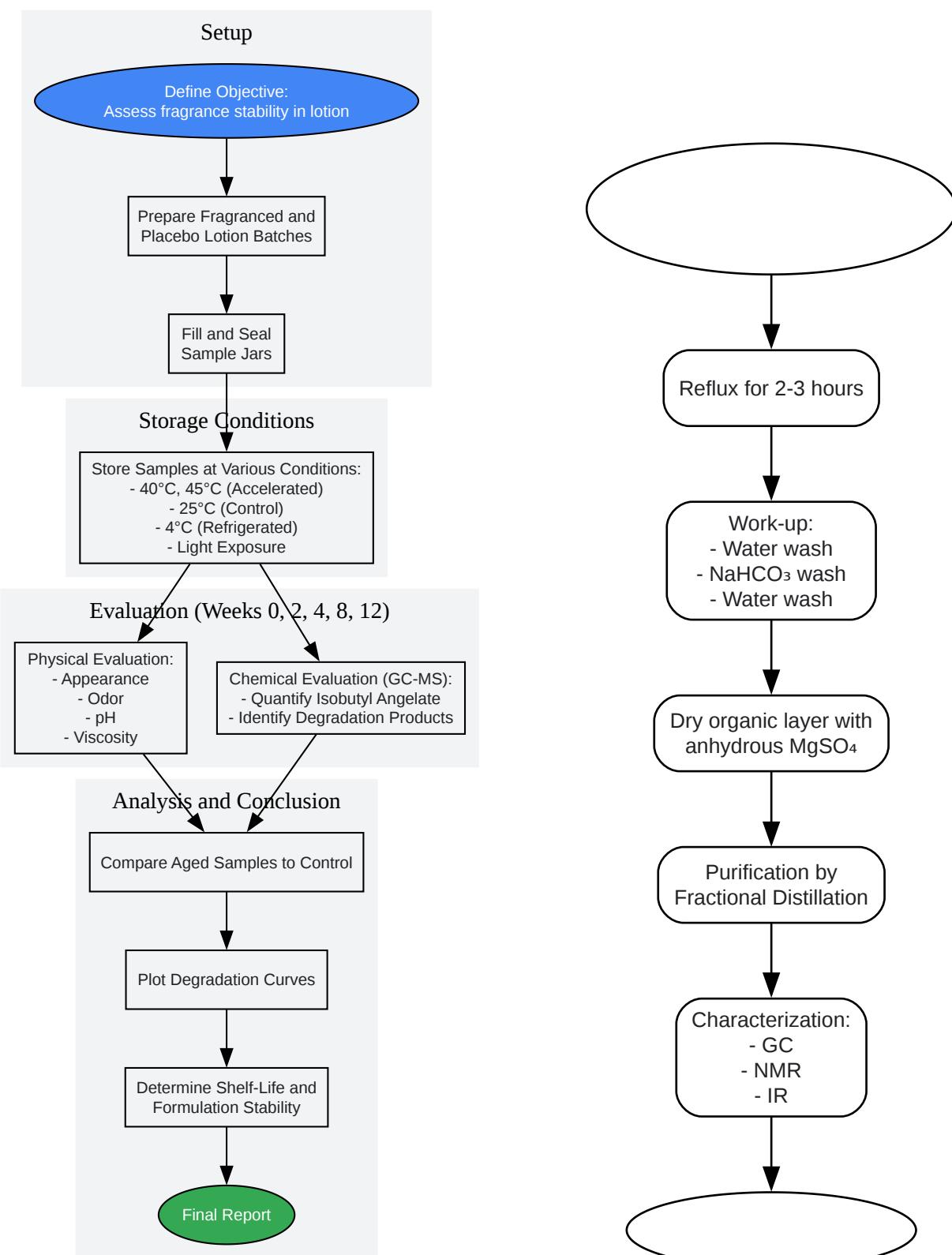
- Placebo lotion base (without fragrance)
- Glass jars with airtight lids
- Stability ovens (e.g., set to 40°C, 45°C)
- Refrigerator (4°C)
- pH meter, viscometer
- Gas chromatograph with a mass spectrometer (GC-MS) for chemical analysis
- Controlled lighting environment (for photostability)

Procedure:

- Sample Preparation:
 - Prepare a batch of lotion containing the fragrance oil at the desired concentration (e.g., 0.5%).
 - Prepare a control batch of lotion without the fragrance oil.
 - Fill the glass jars with the lotion samples, leaving minimal headspace.
- Storage Conditions:
 - Store samples under the following conditions for a period of 12 weeks:
 - Accelerated: 40°C and 45°C
 - Control: Room temperature (approx. 25°C)
 - Refrigerated: 4°C
 - Light exposure: In a window or light box with a broad-spectrum output.
- Evaluation Schedule:

- Evaluate the samples at initial (time 0), 2, 4, 8, and 12 weeks.
- Evaluation Parameters:
 - Physical Properties:
 - Appearance: Color, clarity, phase separation.
 - Odor: Note any changes from the initial fragrance profile.
 - pH: Measure the pH of the lotion.
 - Viscosity: Measure the viscosity.
 - Chemical Stability (GC-MS Analysis):
 - Extract the fragrance from the lotion at each time point.
 - Analyze the extract by GC-MS to quantify the concentration of **isobutyl angelate** and identify any degradation products.
- Data Analysis:
 - Compare the physical and chemical properties of the aged samples to the initial and control samples.
 - Plot the concentration of **isobutyl angelate** over time for each storage condition to determine its degradation rate.

Workflow for Fragrance Stability Testing:

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